Inferior mGluR2 Potency: A Feature, Not a Flaw, for Pharmacological Profiling
The binding affinity of LY307452 for the human mGluR2 receptor is quantitatively defined by a Ki of 50,000 nM, which is approximately 21,000-fold weaker than that of the widely used antagonist LY341495 (Ki = 2.3 nM) [1][2]. This low potency is a defining characteristic that distinguishes LY307452 from high-potency antagonists and provides a unique window for studying mGluR2 function without the confounding effects of complete receptor blockade.
| Evidence Dimension | Binding Affinity (Ki) for Human mGluR2 |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | LY341495: 2.3 nM |
| Quantified Difference | LY307452 is ~21,000-fold less potent than LY341495 |
| Conditions | In vitro binding assay |
Why This Matters
This stark difference in potency dictates the experimental utility: LY341495 is appropriate for studies requiring robust, near-complete mGluR2/3 blockade, whereas LY307452 is suited for probing the effects of partial or subtle modulation of the receptor system.
- [1] IDRB Lab. Target Poor or Non Binder(s) Information for mGluR2. LY307452 Activity: Ki = 50000 nM. View Source
- [2] Adooq Bioscience. LY341495 Datasheet (Cat. No. A11484). Ki/IC50 values for human mGluR subtypes. View Source
